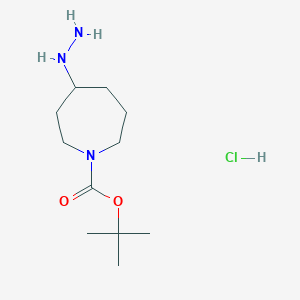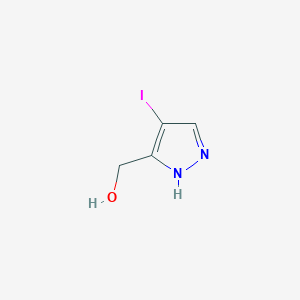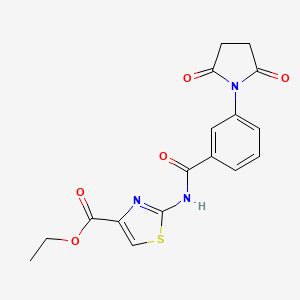
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide, also known as DPN or Diarylpropionitrile, is a chemical compound that belongs to a class of compounds called selective estrogen receptor modulators (SERMs). It is used in scientific research applications to study the effects of estrogen on various physiological and biochemical processes.
Mecanismo De Acción
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide binds to the estrogen receptor and selectively activates or inhibits its activity. It has a higher affinity for the estrogen receptor beta (ERβ) than the estrogen receptor alpha (ERα). When N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide binds to ERβ, it activates the receptor and promotes the transcription of genes that are involved in various physiological and biochemical processes. When N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide binds to ERα, it inhibits the receptor and prevents the transcription of genes that are involved in various physiological and biochemical processes.
Biochemical and Physiological Effects
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. It has also been shown to improve bone density and prevent bone loss in animal models of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide in lab experiments is that it is a selective estrogen receptor modulator that allows researchers to study the effects of estrogen on specific tissues or organs without affecting other tissues or organs that are not of interest. One limitation of using N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide in lab experiments is that it has a higher affinity for ERβ than ERα, which may limit its usefulness in studying the effects of estrogen on tissues or organs that predominantly express ERα.
Direcciones Futuras
There are many future directions for the use of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide in scientific research. One future direction is to study the effects of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide on the immune system and its potential use as an immunomodulator. Another future direction is to study the effects of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide on the cardiovascular system and its potential use as a cardioprotective agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide and its potential use in the treatment of various diseases and conditions.
Conclusion
In conclusion, N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide is a selective estrogen receptor modulator that is used in scientific research applications to study the effects of estrogen on various physiological and biochemical processes. Its synthesis method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 3-(4-bromophenyl)propionitrile in the presence of a base such as potassium carbonate. N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide has a higher affinity for ERβ than ERα and has been shown to have a variety of biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are many future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 3-(4-bromophenyl)propionitrile in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydride and propargyl bromide to yield N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide. The purity of the compound can be improved through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide is used in scientific research applications to study the effects of estrogen on various physiological and biochemical processes. It is a selective estrogen receptor modulator that binds to the estrogen receptor and selectively activates or inhibits its activity. This allows researchers to study the effects of estrogen on specific tissues or organs without affecting other tissues or organs that are not of interest.
Propiedades
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-13(17)16-14-12-8-6-5-7-11(12)9-10-15(14,2)3/h4-8,14H,1,9-10H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRVQJFLRGVERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)



![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913020.png)


![2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride](/img/structure/B2913023.png)


![3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2913033.png)

